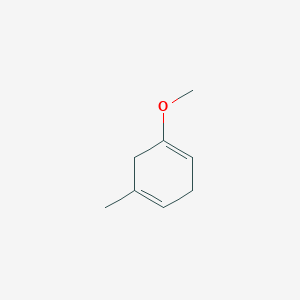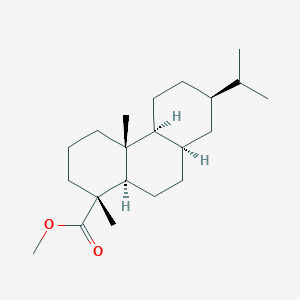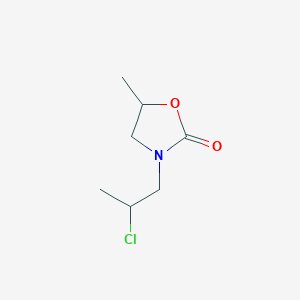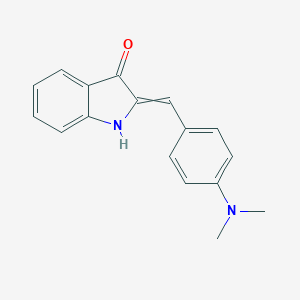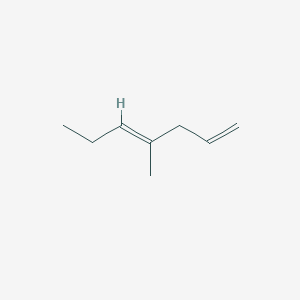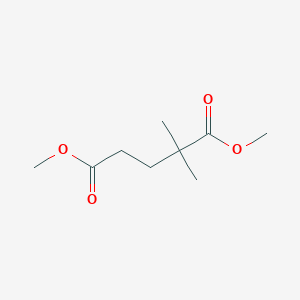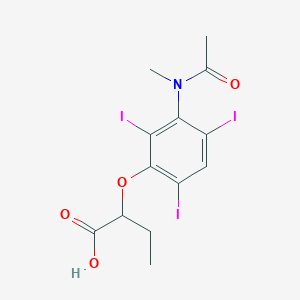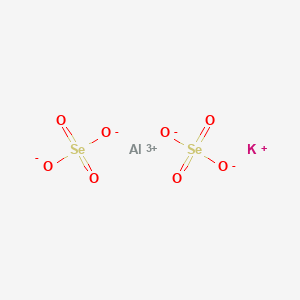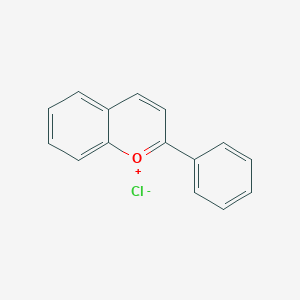
2-Phenyl-1-benzopyrylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-benzopyrylium chloride, also known as berberine chloride, is a naturally occurring alkaloid found in various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis. Berberine has been used for centuries in traditional medicine to treat various ailments such as diarrhea, dysentery, and infections. Recently, berberine has gained attention for its potential therapeutic effects on various diseases such as diabetes, cancer, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-benzopyrylium chloride is not fully understood. However, studies have shown that 2-Phenyl-1-benzopyrylium chloride can activate various signaling pathways such as AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine has also been found to interact with various molecular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Berberine has been found to have various biochemical and physiological effects. Berberine has been found to regulate glucose and lipid metabolism by activating AMPK and reducing insulin resistance. Berberine has also been found to have antioxidant and anti-inflammatory effects by reducing oxidative stress and inflammation. Berberine has also been found to have antimicrobial effects by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Berberine has several advantages for lab experiments. Berberine is a natural compound that can be easily extracted from plants or synthesized chemically. Berberine is also relatively stable and can be stored for long periods without degradation. However, 2-Phenyl-1-benzopyrylium chloride also has some limitations for lab experiments. Berberine has poor solubility in water, which can affect its bioavailability and efficacy. Berberine can also interact with various proteins and enzymes, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-Phenyl-1-benzopyrylium chloride. Further studies are needed to elucidate the mechanism of action of 2-Phenyl-1-benzopyrylium chloride and its molecular targets. Studies are also needed to investigate the potential therapeutic effects of 2-Phenyl-1-benzopyrylium chloride on other diseases such as neurodegenerative diseases and autoimmune diseases. Studies are also needed to optimize the formulation and delivery of 2-Phenyl-1-benzopyrylium chloride to improve its bioavailability and efficacy.
Métodos De Síntesis
Berberine can be synthesized through various methods such as extraction from plants, chemical synthesis, and microbial fermentation. The most common method of synthesis is through the extraction of 2-Phenyl-1-benzopyrylium chloride from plants such as Berberis aristata and Berberis vulgaris. The extraction process involves the use of solvents such as ethanol, methanol, or water to extract the alkaloid from the plant material. The extracted 2-Phenyl-1-benzopyrylium chloride is then purified through various methods such as chromatography or crystallization.
Aplicaciones Científicas De Investigación
Berberine has been extensively studied for its potential therapeutic effects on various diseases. Studies have shown that 2-Phenyl-1-benzopyrylium chloride has anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to have potential therapeutic effects on diabetes, cancer, and cardiovascular diseases. Berberine has been found to regulate blood glucose levels by increasing insulin sensitivity and reducing insulin resistance. Berberine has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Berberine has also been found to have potential therapeutic effects on cardiovascular diseases by reducing cholesterol levels and improving endothelial function.
Propiedades
Número CAS |
13329-14-1 |
|---|---|
Nombre del producto |
2-Phenyl-1-benzopyrylium chloride |
Fórmula molecular |
C15H11ClO |
Peso molecular |
242.7 g/mol |
Nombre IUPAC |
2-phenylchromenylium;chloride |
InChI |
InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |
Clave InChI |
GSGBDETVUFKCRJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
Otros números CAS |
13329-14-1 |
Sinónimos |
2-phenyl-1-benzopyrylium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




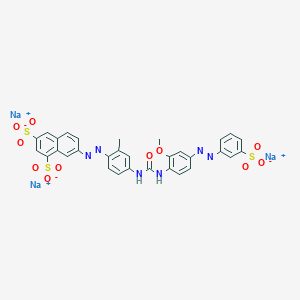
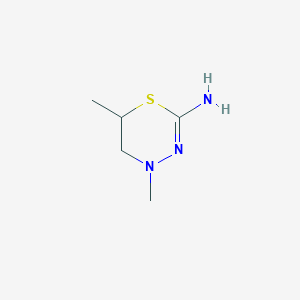
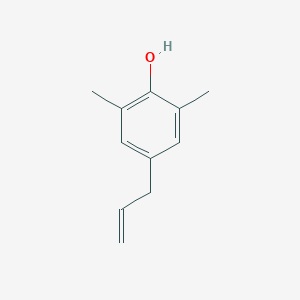
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
